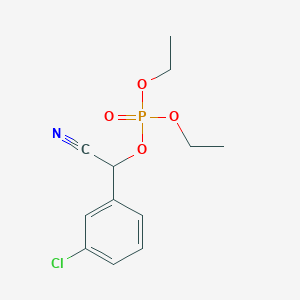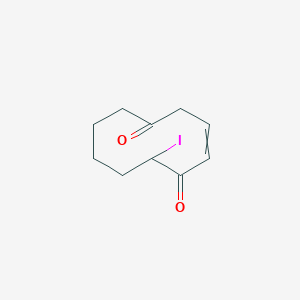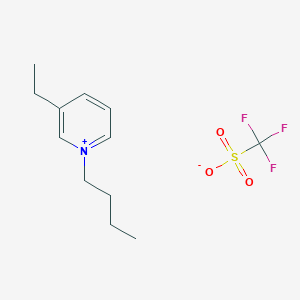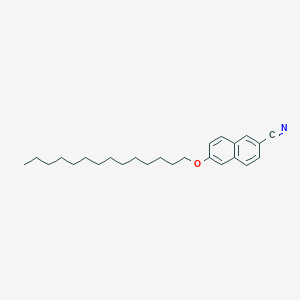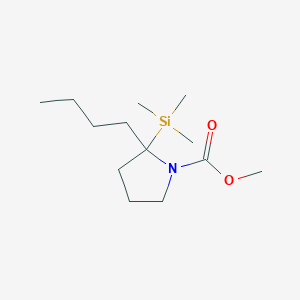![molecular formula C21H27N3O B12621048 2-([1,1'-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide CAS No. 915702-87-3](/img/structure/B12621048.png)
2-([1,1'-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide is a complex organic compound that features a biphenyl group linked to an acetamide moiety through a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and phenylboronic acid.
Attachment of the Piperazine Ring: The biphenyl intermediate is then reacted with piperazine under appropriate conditions to form the biphenyl-piperazine intermediate.
Acetylation: The final step involves the acetylation of the biphenyl-piperazine intermediate using acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-([1,1’-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide: shares structural similarities with other biphenyl-piperazine derivatives, such as:
Uniqueness
The uniqueness of 2-([1,1’-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide lies in its specific substitution pattern and the presence of the acetamide group, which can influence its binding affinity and selectivity towards certain molecular targets.
Propriétés
Numéro CAS |
915702-87-3 |
|---|---|
Formule moléculaire |
C21H27N3O |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
2-(4-phenylphenyl)-N-(3-piperazin-1-ylpropyl)acetamide |
InChI |
InChI=1S/C21H27N3O/c25-21(23-11-4-14-24-15-12-22-13-16-24)17-18-7-9-20(10-8-18)19-5-2-1-3-6-19/h1-3,5-10,22H,4,11-17H2,(H,23,25) |
Clé InChI |
FNRUBULNDXLMNH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B12620969.png)
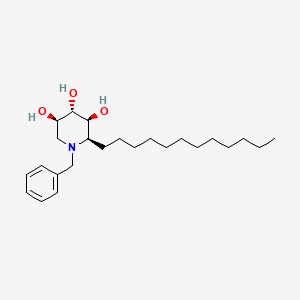

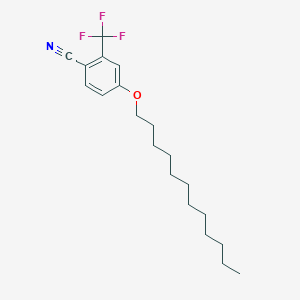
![Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B12620987.png)
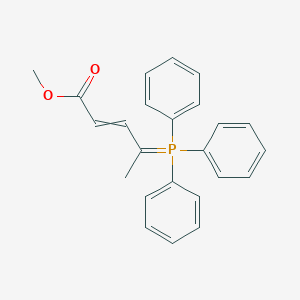
![5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12620996.png)
